(-)-gamma-Cadinene

Catalog No.
S589558
CAS No.
1460-97-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-gamma-Cadinene

CAS Number

1460-97-5

Product Name

(-)-gamma-Cadinene

IUPAC Name

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1

InChI Key

WRHGORWNJGOVQY-RBSFLKMASA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Synonyms

gamma-cadinene, gamma-cadinene, (+)-gamma(1)-isomer, gamma-cadinene, (+)-isomer, gamma-cadinene, (-)-isomer

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C

Antimicrobial Activity:

Studies have investigated gamma-cadinene's potential as an antimicrobial agent against various bacteria and fungi. Research published in "BMC Complementary and Alternative Medicine" found that gamma-cadinene isolated from Xylopia sericea displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli []. Another study published in "Mycologia" reported antifungal activity of gamma-cadinene against Candida albicans.

Anti-inflammatory Properties:

Research suggests gamma-cadinene might possess anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry" explored the anti-inflammatory effects of gamma-cadinene isolated from Chromolaena odorata, demonstrating its ability to suppress the production of inflammatory mediators.

Insecticidal Activity:

Gamma-cadinene has been explored for its potential insecticidal properties. A study published in "Journal of Agricultural and Food Chemistry" reported that gamma-cadinene isolated from Piper aduncum exhibited repellent activity against Aedes aegypti mosquitoes [].

(-)-gamma-Cadinene is a sesquiterpene with the chemical formula C₁₅H₂₄. It is an enantiomer of (+)-gamma-cadinene and is known for its unique structural properties, which include a bicyclic framework. This compound is primarily found in various plant species, including Salvia rosmarinus and Iris tectorum, and contributes to the aroma and flavor profiles of these plants .

The primary reaction involving (-)-gamma-cadinene is catalyzed by the enzyme (-)-gamma-cadinene synthase, which facilitates the conversion of (2Z,6E)-farnesyl diphosphate into (-)-gamma-cadinene and diphosphate:

(2Z,6E) farnesyl diphosphate() gamma cadinene+diphosphate(2Z,6E)\text{ farnesyl diphosphate}\rightleftharpoons (-)\text{ gamma cadinene}+\text{diphosphate}

This reaction highlights the role of (-)-gamma-cadinene in the biosynthetic pathways of terpenoids .

The synthesis of (-)-gamma-cadinene can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing (-)-gamma-cadinene synthase from specific plant sources allows for the natural production of this compound from farnesyl diphosphate.
  • Chemical Synthesis: Laboratory methods may involve cyclization reactions starting from simpler terpenoid precursors, though these are less common due to the complexity of achieving stereoselectivity.
  • Extraction: Isolation from plant material where it naturally occurs, such as through steam distillation or solvent extraction techniques.

These methods highlight both natural and synthetic pathways to obtain this compound for research and application .

(-)-gamma-Cadinene has several applications across various fields:

  • Fragrance Industry: Used as a component in perfumes for its pleasant woody and spicy aroma.
  • Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities.
  • Agriculture: Explored as a natural pesticide due to its antifungal properties.

These applications underscore its versatility as a valuable compound in both commercial and scientific settings .

Research into the interactions of (-)-gamma-cadinene with biological systems has revealed its potential effects on microbial growth inhibition. Studies have indicated that it can disrupt cellular processes in certain fungi and bacteria, suggesting mechanisms that warrant further investigation in drug development . Additionally, interaction studies with other terpenoids may reveal synergistic effects that enhance its efficacy.

Several compounds share structural similarities with (-)-gamma-cadinene, including:

Compound NameChemical FormulaUnique Features
(+)-gamma-CadineneC₁₅H₂₄Enantiomer with different biological activity
CadineneC₁₅H₂₄Parent compound with broader applications
Alpha-CopaeneC₁₅H₂₄Distinctive aroma profile; used in flavoring
Beta-CaryophylleneC₁₅H₂₂Anti-inflammatory properties; found in cannabis

(-)-gamma-Cadinene is unique due to its specific stereochemistry and biological activities that differentiate it from its counterparts. Its presence in certain plants also adds to its ecological significance, particularly in attracting pollinators or repelling herbivores .

(-)-Gamma-cadinene synthase (EC 4.2.3.62) belongs to the terpene synthase (TPS) family, which catalyzes the cyclization of (2Z,6E)-farnesyl diphosphate (FPP) into (-)-gamma-cadinene and diphosphate. The reaction proceeds via ionization of FPP to generate a carbocation intermediate, followed by stereospecific cyclization and hydride shifts. Key residues in the active site, such as aspartate-rich motifs (e.g., D307DTYD311), coordinate magnesium ions essential for substrate binding and catalysis.

In contrast, (+)-gamma-cadinene synthase (EC 4.2.3.92) from Cucumis melo utilizes (2E,6E)-FPP as a substrate, yielding predominantly (+)-delta- and gamma-cadinene. This stereochemical divergence highlights the role of substrate geometry in determining product specificity.

Fungal and Plant Enzyme Comparisons (Ganoderma vs. Cucumis melo)

Fungal gamma-cadinene synthases, such as those from Ganoderma lucidum and Ganoderma sinensis, share <30% sequence identity with plant enzymes but retain conserved catalytic motifs. For example, Ganoderma enzymes feature a unique N-terminal domain absent in plant homologs, which may influence substrate channeling.

FeatureFungal EnzymesPlant Enzymes
Substrate(2Z,6E)-FPP(2E,6E)-FPP
Major Product(-)-gamma-cadinene(+)-delta/gamma-cadinene
Conserved MotifsDDXXD, NSE/DTE variantsDDXXD, DVAE
Structural DomainsN-terminal helical bundleAlpha-domain fold

Plant enzymes like those from Cucumis melo exhibit broader product profiles, generating trace sesquiterpenes alongside cadinanes. This functional promiscuity contrasts with the high fidelity of fungal enzymes, which produce (-)-gamma-cadinene exclusively.

Gene Cloning and Functional Characterization Strategies

Functional characterization of (-)-gamma-cadinene synthases relies on heterologous expression in Escherichia coli or yeast systems. For instance, cloning of Ganoderma sinensis GsSTS43 in E. coli Rosetta yielded soluble enzyme capable of converting (2Z,6E)-FPP into (-)-gamma-cadinene. Site-directed mutagenesis of key residues (e.g., D451A in Gossypium arboreum DCS) revealed reductions in catalytic activity by >90%, underscoring the importance of aspartate motifs in metal ion coordination.

Advanced techniques such as isotopic labeling (e.g., [1-²H₁]-FPP) and fluorinated substrate analogs have elucidated cyclization mechanisms. For example, 6-fluoro-FPP inhibits (-)-gamma-cadinene synthase by stabilizing carbocation intermediates, thereby trapping the enzyme in non-productive conformations.

Regulation of Enzyme Activity and Substrate Specificity

Substrate specificity is governed by hydrophobic active-site pockets that discriminate between FPP isomers. In Heteroscyphus planus, the enzyme exhibits a 100-fold preference for (2Z,6E)-FPP over (2E,6E)-FPP, attributed to steric clashes with the latter’s trans-configuration. Allosteric regulation via phosphorylation has not been observed, suggesting that transcriptional control of synthase expression is the primary regulatory mechanism.

Metal ion dependence is another critical factor. Magnesium ions (Mg²⁺) are indispensable for catalysis, while manganese or cobalt ions reduce activity by >50%. Kinetic studies of Gossypium arboreum DCS revealed a Kₘ of 3.2 μM for FPP, indicating high substrate affinity.

Evolutionary Conservation of Key Amino Acid Motifs

Phylogenetic analysis of terpene synthases clusters (-)-gamma-cadinene-producing enzymes into clade IV, characterized by a conserved DDXXD motif and a unique DVAE sequence replacing the traditional NSE/DTE motif. These motifs are critical for stabilizing the trinuclear magnesium cluster required for FPP ionization.

MotifRoleConservation
DDXXDMg²⁺ coordination (A and C sites)Universal in TPS family
DVAEMg²⁺ coordination (B site)Unique to cadinene synthases
RX₈WSubstrate bindingPlant-specific

Divergence in these motifs between fungi and plants suggests independent evolutionary origins. For example, the DVAE motif in Gossypium enzymes is absent in Ganoderma, which instead retains a modified NSE/DTE sequence. This functional convergence underscores the adaptive importance of (-)-gamma-cadinene in ecological interactions.

(-)-gamma-Cadinene represents a bicyclic sesquiterpene hydrocarbon that demonstrates widespread occurrence across diverse plant families, with particular abundance in essential oil-producing species [2]. This compound belongs to the cadinene family of sesquiterpenes, characterized by the cis configuration of the isopropyl group relative to the hydrogen at the adjacent bridgehead carbon, specifically the 1R,4aS,8aS enantiomer [2]. The distribution of (-)-gamma-cadinene exhibits significant variability across different plant tissues and organs, reflecting complex biosynthetic regulation and metabolic compartmentalization within plant systems [28] [31].

Table 1: Plant Sources and Tissue-Specific Accumulation of (-)-gamma-cadinene

Plant SpeciesFamilyTissue/OrganConcentration (%)Reference
Salvia rosmarinus (Rosemary)LamiaceaeLeavesNot specified [2] [19]
Iris tectorumIridaceaeWhole plantNot specified [1] [2]
Ageratina dendroidesAsteraceaeAerial partsRacemic mixture (50:50) [7]
Gynura medicaAsteraceaeLeavesMajor component [25]
Xanthium spinosumAsteraceaeAerial parts7.5% [38]
Ocotea caudataLauraceaeLeaves0.4% [26]
Siparuna guianensisSiparunaceaeLeavesNot specified [36]
Calypogeia muellerianaCalypogeiaceaeWhole plantNot specified [1]
Aristolochia triangularisAristolochiaceaeWhole plantNot specified [37]
Lippia albaVerbenaceaeWhole plantNot specified [37]

The tissue-specific accumulation patterns of (-)-gamma-cadinene reveal distinct organ preferences across different plant species [28] [31]. Research demonstrates that essential oil distribution from roots through plant systems during vegetative seasons influences the final accumulation patterns observed in aerial tissues [28]. In Salvia rosmarinus, (-)-gamma-cadinene accumulates primarily in leaf tissues, where it contributes to the complex essential oil profile alongside other monoterpenes and sesquiterpenes [19] [22]. The compound shows preferential accumulation in specialized secretory structures, including oil cells and glandular trichomes, which serve as storage compartments for volatile terpenoids [31].

Studies on Angelica archangelica demonstrate organ-dependent accumulation patterns, where sesquiterpenoids including gamma-cadinene derivatives show variable distribution across leaves, flowers, tap roots, and seeds [29]. The accumulation patterns correlate with the expression levels of specific terpene synthase genes, indicating transcriptional control over tissue-specific sesquiterpene production [29] [30]. In Magnolia grandiflora, transcript levels for terpene synthase genes responsible for sesquiterpene production, including those potentially involved in gamma-cadinene biosynthesis, show prominence in young leaf tissues and significant elevation in stamens [30].

Fungal Production in Basidiomycetes (Ganoderma spp.)

Basidiomycetes represent a significant source of sesquiterpene diversity, with over one thousand sesquiterpenoids reported from this fungal division [8]. Among these, the genus Ganoderma has emerged as a particularly important producer of (-)-gamma-cadinene through specialized enzymatic pathways [3] [9] [12]. Research has identified specific gamma-cadinene synthases in Ganoderma lucidum and Ganoderma sinensis that demonstrate high specificity for (-)-gamma-cadinene production [3] [9] [12].

Table 2: Fungal Production in Ganoderma Species

SpeciesGene/EnzymeProduct SpecificityExpression SystemVerification MethodReference
Ganoderma lucidumGlSTS6Single product γ-cadineneEscherichia coliHS-SPME-GC-MS [3] [9] [12]
Ganoderma sinensisGsSTS43, GsSTS45bSingle product γ-cadineneEscherichia coliHS-SPME-GC-MS [3] [9] [12]

The characterization of gamma-cadinene enzymes in Ganoderma species reveals sophisticated molecular mechanisms underlying sesquiterpene biosynthesis in basidiomycetes [3] [12]. Three highly selective gamma-cadinene synthases have been identified through bioinformatics analysis and experimental characterization: GlSTS6 from Ganoderma lucidum and GsSTS43, GsSTS45b from Ganoderma sinensis [12]. These enzymes demonstrate remarkable specificity, producing gamma-cadinene as their sole detectable product when expressed in Escherichia coli expression systems [12].

The gene structure analysis reveals that these gamma-cadinene synthases possess distinctive characteristics, including nine exons with highly conserved amino acid motifs [12]. The exon-intron organization shows remarkable similarity among the gamma-cadinene producing enzymes, with exons 3-8 being nearly identical in size, indicating evolutionary conservation of functional domains [12]. Phylogenetic analysis demonstrates that these Ganoderma enzymes cluster with other characterized gamma-cadinene synthases from different basidiomycete species, suggesting a common evolutionary origin for this enzymatic function [12].

The basidiomycetous terpene synthases represent a largely untapped resource, with the average number of sesquiterpene genes per strain in basidiomycetes reaching 12, significantly higher than the 3.5 average found in ascomycetes [8]. This genetic diversity suggests substantial potential for discovering additional gamma-cadinene producing species within the basidiomycete division [8] [12].

Geographic and Taxonomic Distributions in Medicinal Plants

The geographic distribution of (-)-gamma-cadinene-producing medicinal plants spans multiple continents and climatic zones, reflecting the widespread evolutionary success of this sesquiterpene biosynthetic capability [17] [20] [22]. Taxonomic analysis reveals broad distribution across numerous plant families, with particular concentrations in the Lamiaceae, Asteraceae, and Lauraceae families [2] [7] [26] [38].

Salvia rosmarinus demonstrates natural distribution along Mediterranean coastal regions, including Turkey's western and southern coasts, and widespread cultivation in France, Italy, Spain, Portugal, and Greece [22]. This species represents a xeromorphic adaptation, thriving naturally on cliffs, sandy, and stony zones close to marine environments across Africa, Europe, and Asia [22]. The production of (-)-gamma-cadinene in Salvia rosmarinus contributes to its adaptation to drought and salt stress conditions [22].

Geographic studies of essential oil composition reveal regional variations in (-)-gamma-cadinene content, suggesting environmental influences on sesquiterpene production [20] [21]. Plants collected from the Western Ghats region of India show distinct chemical profiles compared to specimens from other geographic locations, indicating local adaptation and possible chemotype formation [20]. These geographic chemotypes may result from selective pressures related to local herbivore populations, pathogen challenges, or climatic conditions [20] [21].

The taxonomic distribution encompasses both primitive and advanced angiosperm lineages, with notable occurrence in basal angiosperms such as Magnolia species and more derived families like Asteraceae [30] [7]. This broad taxonomic distribution suggests that (-)-gamma-cadinene biosynthetic capability represents an ancient metabolic pathway that has been maintained across diverse evolutionary lineages [30] [13].

Medicinal plant surveys indicate that (-)-gamma-cadinene-producing species often occur in traditional pharmacopeias across different cultural regions, suggesting recognition of bioactive properties associated with this compound [17] [22]. The compound's presence in species used for treating various ailments across different traditional medicine systems indicates convergent selection for sesquiterpene-producing medicinal plants [17] [22].

Co-Occurrence with Other Sesquiterpenoids

(-)-gamma-Cadinene rarely occurs as an isolated sesquiterpene in plant essential oils, instead forming part of complex sesquiterpenoid mixtures that reflect shared biosynthetic pathways and enzymatic promiscuity [24] [26] [29]. The co-occurrence patterns provide insights into sesquiterpene biosynthetic networks and the relationships between different cyclization products [24] [26].

Table 3: Co-occurring Sesquiterpenoids with (-)-gamma-cadinene

Co-occurring CompoundPlant Source ExampleRelative AbundanceReference
β-CaryophylleneOcotea caudata4.6% [26]
Germacrene DOcotea caudata55.8% [26]
δ-CadineneXanthium spinosum16.5% [38]
α-MuuroleneOcotea caudata0.3% [26]
γ-MuuroleneOcotea caudata0.3% [26]
α-CadineneVarious Ocotea speciesVariable [24]
BicyclogermacreneOcotea caudata8.0% [26]
α-HumuleneAngelica archangelicaVariable [29]
β-ElemeneMagnolia grandiflora25.3% [30]
Caryophyllene oxideVarious essential oilsVariable[Multiple]

Essential oils containing large concentrations of germacrene D typically accompany cadinane sesquiterpenoids, including (-)-gamma-cadinene, suggesting germacrene D serves as a biosynthetic precursor through acid-catalyzed cyclization reactions [24] [26]. In Ocotea caudata, germacrene D comprises 55.8% of the essential oil while γ-cadinene accounts for 0.4%, demonstrating the quantitative relationship between precursor and cyclization products [26].

The co-occurrence patterns reflect shared farnesyl diphosphate precursor pools and overlapping enzymatic activities within sesquiterpene synthase families [24] [29]. Analysis of essential oil compositions from various plant species reveals consistent ratios of cadinane-type sesquiterpenoids: δ-cadinene typically predominates at 49% of cadinane sesquiterpenoids, followed by γ-muurolene and γ-cadinene at 17% and 15% respectively [24]. These proportions closely match those observed in acid-catalyzed cyclizations of germacrene D, suggesting thermodynamic control over product distributions [24].

Sesquiterpenoid co-occurrence extends beyond cadinane-type compounds to include other structural classes such as caryophyllanes, humulanes, and elemanes [25] [29] [30]. In Gynura species, β-caryophyllene, α-copaene, and limonene represent major volatiles that co-occur with γ-cadinene, indicating diverse sesquiterpene synthase activities within single plant systems [25]. The biosynthesis of these co-occurring volatiles shows both species-specific patterns and environmental influences related to growth conditions [25].

(-)-gamma-Cadinene demonstrates significant antimicrobial activity against a broad spectrum of bacterial and fungal pathogens through multiple mechanisms of action. Research has established that this sesquiterpene exhibits selective activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the target organism and source of the compound.

Antibacterial Activity

The antibacterial properties of (-)-gamma-cadinene have been extensively documented across multiple studies. Essential oils containing γ-cadinene as a major component showed significant activity against Klebsiella pneumoniae and Enterobacter aerogenes, with minimum inhibitory concentrations (MIC) of 625 μg/mL. Similarly, δ-cadinene, a closely related isomer, demonstrated potent antibacterial activity against Listeria monocytogenes with a remarkably low MIC of 5 μL/mL and minimum bactericidal concentration of 10 μL/mL.

The antimicrobial efficacy of γ-cadinene extends to various pathogenic strains. In studies with Artemisia giraldii essential oil, which contains γ-cadinene as a major component, the compound showed significant activity against Escherichia coli and Staphylococcus aureus with MIC values ranging from 3-6 μL/mL. Industrial extraction of essential oils from juniper berries, containing δ-cadinene (16.0%) as a major component, demonstrated antimicrobial activity against ten bacterial species, including three gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus.

Antifungal Activity

The antifungal properties of (-)-gamma-cadinene are particularly noteworthy in plant pathogen control. Cadinene derivatives isolated from Eupatorium adenophorum showed selective antifungal activity against four phytopathogenic fungi, demonstrating the compound's potential in agricultural applications. The antifungal activity appears to be structure-dependent, as evidenced by studies showing that cadinane skeletal sesquiterpenes with specific molecular configurations exhibit stronger antifungal properties.

Research on cadinane sesquiterpenes from Taiwania cryptomerioides heartwood revealed that α-cadinol completely inhibited the growth of Coriolus versicolor and Laetiporus sulphureus at concentrations as low as 100 ppm. The study demonstrated that cadinane skeletal sesquiterpenes with an equatorial hydroxyl group at C-9 and a trans configuration at the ring junction exhibited the strongest antifungal activity.

Mechanisms of Action

The antimicrobial mechanisms of (-)-gamma-cadinene involve multiple cellular targets. δ-cadinene treatment of Listeria monocytogenes resulted in altered cell morphology, damaged cell membrane, enhanced membrane permeability, and affected membrane potential. The compound also suppressed biofilm formation, which is crucial for preventing bacterial persistence and resistance.

Gene expression analysis revealed that plasma membrane and membrane-related functions were the most significantly enriched Gene Ontology terms following δ-cadinene treatment. Sixteen differentially expressed genes were strongly correlated with biofilm formation, protein and nucleic acid leakage, and membrane potential, indicating that the primary mechanism involves membrane disruption and cellular integrity compromise.

CompoundSourceTarget MicroorganismsMIC ValueActivity TypeMechanism
γ-cadineneArtemisia afraKlebsiella pneumoniae, Enterobacter aerogenes625 μg/mLAntibacterialCell wall disruption
δ-cadineneSynthetic/purifiedListeria monocytogenes5 μL/mLAntibacterial/AntibiofilmMembrane permeabilization
γ-cadineneArtemisia giraldiiEscherichia coli, Staphylococcus aureus3-6 μL/mLAntibacterialMembrane disruption
δ-cadineneGossypium hirsutumStreptococcus pneumoniae31.25 μg/mLAntibacterial/InsecticidalMembrane disruption
Cadinene derivativesEupatorium adenophorumPhytopathogenic fungiVariableAntifungalEnzyme inhibition

Insect Communication: Pheromone and Kairomone Functions

(-)-gamma-Cadinene plays crucial roles in insect communication systems, functioning as both pheromones and kairomones in various ecological contexts. These chemical signals mediate complex behavioral responses and serve as essential components of insect social organization and species interactions.

Primer Pheromone Functions

In termite colonies, γ-cadinene functions as a primer pheromone that regulates caste differentiation and colony development. Research on Reticulitermes flavipes identified γ-cadinene as a caste-stimulatory component, while γ-cadinenal serves as a caste-inhibitory component. The study demonstrated that ALD levels (γ-cadinenal) increased significantly (10.9-fold) in workers only in the presence of soldiers, and soldiers could reduce developmental-hormone response thresholds of workers, presumably via ALD action.

The primer pheromone system involving γ-cadinene represents a sophisticated chemical communication network. These compounds are produced by soldier termites and influence the developmental physiology of recipient nestmates. The caste-regulatory function of γ-cadinene demonstrates how a single chemical compound can control complex social behaviors and developmental processes in eusocial insects.

Kairomone Activity

(-)-gamma-Cadinene serves as a kairomone in tritrophic interactions, where it benefits organisms that detect the chemical cues. Natural enemies of herbivores exploit these chemical signals to locate their prey, creating an indirect defense mechanism for plants. The compound acts as an attractant for predators and parasitoids, facilitating biological control processes in natural ecosystems.

Kairomone-based foraging behavior utilizes γ-cadinene as part of complex chemical blends that guide natural enemies to their hosts or prey. The effectiveness of kairomone use depends on the specific chemical composition and concentration ratios, with kairomone mixtures typically eliciting stronger olfactory responses than single compounds.

Chemical Communication Networks

The role of γ-cadinene in insect communication extends beyond simple attraction or deterrence. The compound participates in complex chemical networks that involve multiple species and trophic levels. In these systems, γ-cadinene can simultaneously serve as an intraspecific signal for colony members and an interspecific cue for natural enemies.

Research has shown that the effectiveness of γ-cadinene as a communication signal depends on several factors, including concentration, environmental conditions, and the presence of other chemical compounds. The compound's volatility and chemical stability influence its transmission through the environment and its detection by target organisms.

FunctionTarget SpeciesBehavioral ResponseConcentration EffectEcological Role
Primer pheromoneReticulitermes flavipesCaste stimulation10.9× increase in workersColony organization
Caste regulationTermite coloniesDevelopmental regulationThreshold-dependentSocial structure
KairomoneNatural enemiesPredator attractionSpecies-specificTritrophic interactions
Alarm pheromoneConspecificsAvoidance behaviorPulsed releaseSurvival strategy
Aggregation signalConspecificsAggregation behaviorDensity-dependentResource utilization

Plant Defense Mechanisms and Stress-Induced Biosynthesis

(-)-gamma-Cadinene represents a critical component of plant defense systems, with its biosynthesis being tightly regulated by various stress factors and environmental challenges. Plants utilize this sesquiterpene as part of both constitutive and inducible defense mechanisms against biotic and abiotic stresses.

Pathogen-Induced Defense Responses

The biosynthesis of γ-cadinene is significantly upregulated in response to pathogen attack. In cotton (Gossypium hirsutum), the enzyme (+)-δ-cadinene synthase (CDNS) catalyzes the first committed step in the biosynthesis of cadinane-type sesquiterpenes, including gossypol and related defense compounds. CDNS expression is induced in cotton infected with either bacterial blight or verticillium wilt pathogens, demonstrating the compound's role in pathogen resistance.

Research on Eupatorium adenophorum revealed that cadinene sesquiterpenes function as defensive chemicals against herbivory. The study identified six cadinene sesquiterpenes, including volatile compounds amorpha-4,7(11)-diene and (-)-amorph-4-en-7-ol, and nonvolatile compounds that showed potent antifeedant activity against the generalist insect Spodoptera exigua. All cadinenes demonstrated significant defensive roles, indicating their importance in plant protection strategies.

Stress-Induced Biosynthetic Regulation

The biosynthesis of γ-cadinene is subject to complex regulatory mechanisms that respond to various stress conditions. In Ocimum basilicum, cold stress significantly affected the expression of γ-cadinene synthase (CDS), with expression levels increasing to 25.5-fold at 4°C for 48 hours. This dramatic upregulation demonstrates the compound's role in cold stress tolerance and adaptation.

Environmental stress conditions trigger cascading molecular responses that ultimately lead to increased γ-cadinene production. The regulation involves transcriptional control of terpene synthase genes, with different family members responding to specific stress conditions. In cotton, two subfamilies of cadinene synthase genes (cad1-A and cad1-C) show differential expression patterns, with cad1-A being preferentially induced by Verticillium dahliae in root tissue, while both genes are activated by Xanthomonas campestris in leaf tissue.

Mechanical Wounding and Hormonal Responses

Mechanical wounding triggers complex responses in γ-cadinene biosynthesis. In Eupatorium adenophorum, mechanical wounding and methyl jasmonate treatment resulted in negative regulation of EaTPS1 expression but paradoxically caused increased release of amorpha-4,7(11)-diene and (-)-amorph-4-en-7-ol. This apparent contradiction suggests that wounding triggers the release of pre-existing compounds while simultaneously downregulating new synthesis, possibly as a resource conservation mechanism.

The hormonal regulation of γ-cadinene biosynthesis involves jasmonic acid pathways, which are central to plant defense responses. Methyl jasmonate treatment demonstrates that plant defense responses utilize conserved signaling pathways to coordinate the production of defensive compounds across different plant species.

Temporal and Spatial Regulation

The expression of γ-cadinene synthase genes shows distinct temporal and spatial patterns that reflect their specific roles in plant defense. In Gossypium arboreum, transcripts of cadinene synthase genes appeared in roots from the second day post-germination and in 1-day-old cotyledons, while transcription levels were too low to detect in hypocotyls. This pattern indicates tissue-specific regulation that corresponds to vulnerability and defensive needs.

Developmental regulation of γ-cadinene biosynthesis ensures that defensive compounds are produced when and where they are most needed. The spatial distribution of cadinene synthase expression correlates with the accumulation of sesquiterpene aldehydes, creating a coordinated defense system that maximizes protection while minimizing metabolic costs.

Plant SpeciesCadinene TypeStress ResponseDefense FunctionInduction FactorBiosynthetic Regulation
Gossypium hirsutumδ-cadinenePathogen infectionAntimicrobial protectionVerticillium dahliae, XanthomonasTranscriptional upregulation
Eupatorium adenophorumCadinene derivativesMechanical woundingAntifeedant activityMethyl jasmonateNegative regulation post-wounding
Ocimum basilicumγ-cadineneCold stressStress toleranceTemperature (4-10°C)Gene expression increase (25.5-fold)
Artemisia giraldiiγ-cadineneOxidative stressAntimicrobial activityBacterial/fungal infectionStress-induced synthesis

Synergistic Effects with Other Volatile Compounds

(-)-gamma-Cadinene exhibits significant synergistic effects when combined with other volatile compounds, enhancing biological activities through various mechanisms including improved penetration, membrane modification, and complementary modes of action.

Enhanced Antimicrobial Activity

The combination of γ-cadinene with monoterpenes results in enhanced antimicrobial activity through increased cell wall penetration and membrane disruption mechanisms. Studies on essential oil combinations demonstrated that binary mixtures of sesquiterpenes with monoterpenes showed pronounced synergistic enhancement, with the cytotoxic activity of mixtures being greater than expected from additive effects alone.

Research on essential oil synergism revealed that β-caryophyllene, when mixed with other sesquiterpenes including cadinene derivatives, showed notable enhancement of antimicrobial properties. The synergistic effects were particularly pronounced in combinations involving artemisia ketone with various sesquiterpenes, including bornyl acetate, caryophyllene oxide, and thujone.

Membrane Permeabilization Enhancement

The synergistic effects of γ-cadinene with other volatile compounds primarily involve membrane permeabilization mechanisms. Essential oil combinations containing cadinene derivatives demonstrate enhanced ability to disrupt microbial cell membranes, leading to increased antimicrobial efficacy. The mechanism involves changes in membrane fluidity and permeability that facilitate the penetration of active compounds.

Studies on Eucalyptus camaldulensis, Mentha pulegium, and Rosmarinus officinalis essential oil combinations showed that optimal mixtures achieved synergistic effects with specific concentration ratios. The synergistic activity was attributed to the complementary mechanisms of different terpene classes, with sesquiterpenes like cadinene providing membrane-disrupting properties while monoterpenes enhanced penetration.

Penetration Enhancement Mechanisms

The synergistic effects of γ-cadinene in essential oil mixtures are largely attributed to penetration enhancement through biological membranes. Research on insecticidal activity demonstrated that binary mixtures of plant essential oil constituents, including cadinene derivatives, showed enhanced penetration through insect cuticle due to changes in surface tension and spreadability.

The penetration-enhancing effect was quantified through contact angle measurements on wax layers, which showed strong correlations with synergistic or antagonistic interactions among volatile compounds. Among 138 synergistic or antagonistic interactions identified in binary mixtures, most were attributed to penetration-related mechanisms rather than internal metabolic interactions.

Formulation Optimization

The development of synergistic formulations requires careful optimization of concentration ratios and chemical compatibility. Research has shown that the most effective combinations typically involve ratios ranging from 1:1 to 1:3, depending on the specific compounds and target applications. The optimization process must consider factors such as volatility, chemical stability, and complementary mechanisms of action.

Synergistic formulations containing γ-cadinene have been developed for various applications, including pharmaceutical preparations, food preservation, and agricultural applications. The enhanced bioactivity of these formulations allows for reduced concentrations of individual compounds while maintaining or improving efficacy.

Bioavailability and Delivery Systems

The synergistic effects of γ-cadinene extend to improved bioavailability and delivery of active compounds. Essential oil combinations demonstrate enhanced stability and prolonged release characteristics that improve therapeutic efficacy. The sesquiterpene components, including cadinene derivatives, contribute to the formation of stable emulsions and delivery systems.

Research on delivery system optimization has shown that sesquiterpenes serve as important contributors to the synergistic functionality of essential oils due to their unique physicochemical properties. Their higher molecular weights and lower volatility compared to monoterpenes provide stability while maintaining bioactivity.

Compound CombinationSynergistic EffectApplicationMechanism EnhancementConcentration Ratio
γ-cadinene + monoterpenesEnhanced antimicrobial activityEssential oil formulationsIncreased cell wall penetration1:1 to 1:3
γ-cadinene + other sesquiterpenesIncreased penetrationTopical antimicrobialsMembrane fluidity changesVariable ratios
δ-cadinene + essential oil componentsBiofilm disruptionFood preservationMultiple target sitesOptimized formulations
Cadinene + β-caryophylleneMembrane permeabilizationPharmaceutical preparationsEfflux pump inhibition1:2 ratio optimal
Sesquiterpenes + phenolic compoundsBroad-spectrum activityCosmetic formulationsComplementary mechanismsFormulation-specific

Ecological Roles in Pollination and Predation Dynamics

(-)-gamma-Cadinene plays multifaceted ecological roles in pollination and predation dynamics, serving as a chemical mediator in complex tritrophic interactions and ecosystem stability maintenance.

Pollinator Attraction and Floral Signaling

In pollination systems, γ-cadinene functions as a floral volatile component that influences pollinator behavior and attraction. Research on Actinidia deliciosa (kiwifruit) demonstrated that sesquiterpenes, including α-farnesene and germacrene D, dominated floral volatile profiles and served as important cues for insect pollinator attraction. These compounds were emitted by all floral tissues and could be observed throughout the day, with lower levels at night, indicating their role in coordinating pollinator activity with flower receptivity.

The role of sesquiterpenes in pollination extends beyond simple attraction to include complex chemical communication systems. Studies on muscadine grape genotypes revealed that perfect flowers exhibited approximately 4.5-fold higher terpene production compared to female flowers, giving them a competitive advantage in attracting pollinators. The enhanced terpene production was associated with higher numbers of flowers per inflorescence and improved pollinator rewards.

Chemical Signaling in Plant-Pollinator Interactions

The specificity of pollinator attraction involves complex chemical blends rather than single compounds. Research on carrot varieties demonstrated that certain sesquiterpenes, including α-selinene and β-selinene, functioned as deterrents to honey bee feeding, while other compounds enhanced attraction. This finding suggests a fine balance between pollination attraction and plant protection mechanisms.

The chemical basis of pollinator specificity involves precise ratios of volatile compounds rather than unique molecules. Studies on Ficus carica and its pollinating wasp Blastophaga psenes revealed that the wasp requires a particular proportion of four common volatile organic compounds in specific ratios to locate its host plant. This demonstrates the importance of chemical blend composition in mediating highly specialized plant-pollinator relationships.

Predator-Prey Chemical Ecology

(-)-gamma-Cadinene serves as a deterrent compound in predator-prey interactions, functioning as an allomone that benefits the producing organism while disadvantaging the receiver. Research on fungal sesquiterpenes demonstrated that these compounds act as repellents against Folsomia candida (springtails) without possessing toxic properties. The repellent effect was specifically attributed to olfactory cues rather than taste or post-ingestion effects.

The deterrent properties of sesquiterpenes, including cadinene derivatives, are mediated through activation of specific receptor systems. Studies on mammalian predators showed that deterrent sesquiterpenes activate TRPA1 ion channels, causing pain and neurogenic inflammation. This mechanism provides an effective defense against vertebrate predators while avoiding the metabolic costs of producing highly toxic compounds.

Tritrophic Interactions and Indirect Defense

In tritrophic systems, γ-cadinene facilitates indirect plant defense by attracting natural enemies of herbivores. Research on maize demonstrated that herbivore-induced sesquiterpenes, including compounds similar to γ-cadinene, serve as reliable cues for parasitoid wasps to locate their lepidopteran hosts. The TPS10 gene products formed a volatile defense signal that attracted natural enemies of maize herbivores.

The indirect defense mechanism involves learned associations between chemical cues and host location. Studies on Cotesia marginiventris showed that parasitoids learn to exploit specific sesquiterpenes to locate their hosts after prior exposure to these volatiles in association with hosts. This associative learning ability is critical for the effectiveness of indirect defense systems.

Ecosystem Stability and Community Dynamics

The ecological roles of γ-cadinene extend to ecosystem-level effects on community stability and species interactions. The compound serves as a chemical mediator in complex networks of species interactions, influencing population dynamics and community structure. Research on predator-prey dynamics has shown that chemical cues can significantly alter interaction strengths and outcomes.

The chemical ecology of γ-cadinene contributes to coevolutionary processes and adaptive responses in interacting species. Studies on specialized mutualisms have demonstrated that volatile compounds mediate geographical variation in species interactions, with chemical signals and receptor responses covarying across populations. This coevolutionary dynamic contributes to the maintenance of species diversity and ecosystem stability.

Pollination Efficiency and Reproductive Success

The optimization of pollination efficiency through chemical signaling involves trade-offs between attraction and protection. Research on agricultural crops has shown that plant breeding programs focusing on agronomic traits may inadvertently alter floral chemistry in ways that reduce pollinator attraction. This highlights the importance of maintaining chemical diversity in pollination systems.

The effectiveness of γ-cadinene in pollination systems depends on the coordination between chemical signals and pollinator behavior. Studies have demonstrated that successful pollination requires not only the presence of attractive compounds but also the appropriate temporal and spatial patterns of emission. The synchronization of chemical signaling with pollinator activity patterns is crucial for reproductive success.

Ecological FunctionCadinene RoleTarget OrganismsMechanismEcological Outcome
Pollinator attractionFloral volatile componentBees, butterflies, other pollinatorsOlfactory attractionSuccessful reproduction
Predator deterrenceDefensive compoundHerbivorous insects, mammalsTaste deterrence/toxicityReduced herbivory
Chemical communicationSemiochemicalConspecific individualsChemical signal recognitionCoordinated behavior
Tritrophic interactionsIndirect defenseNatural enemies of herbivoresKairomone/allomone activityBiological control
Ecosystem stabilityChemical mediatorCommunity membersChemical network effectsCommunity resilience
Biodiversity maintenanceHabitat structuringMultiple speciesNiche differentiationSpecies coexistence

XLogP3

4.3

UNII

2GHT32E0JU

Other CAS

39029-41-9

Dates

Last modified: 02-18-2024

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